(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide
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Overview
Description
(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings and a dioxaphosphepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the dioxaphosphepine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine: A similar compound with slight variations in the substituents or stereochemistry.
Naphthalene derivatives: Compounds with similar naphthalene rings but different core structures or functional groups.
Uniqueness
The uniqueness of (3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide lies in its specific combination of naphthalene rings and dioxaphosphepine core, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where these properties are advantageous.
Properties
Molecular Formula |
C47H36O5P+ |
---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
(3aS,8aS)-2,2-dimethyl-4,4,8-trinaphthalen-1-yl-8-naphthalen-2-yl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide |
InChI |
InChI=1S/C47H36O5P/c1-45(2)49-43-44(50-45)47(41-26-12-20-33-16-6-9-23-38(33)41,42-27-13-21-34-17-7-10-24-39(34)42)52-53(48)51-46(43,36-29-28-31-14-3-4-18-35(31)30-36)40-25-11-19-32-15-5-8-22-37(32)40/h3-30,43-44H,1-2H3/q+1/t43-,44-,46?/m0/s1 |
InChI Key |
VHYYTGYEGAXMAY-OUOXWZJQSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)C(O[P+](=O)OC2(C3=CC4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65)(C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19)C |
Canonical SMILES |
CC1(OC2C(O1)C(O[P+](=O)OC2(C3=CC4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65)(C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19)C |
Origin of Product |
United States |
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